molecular formula C9H12O3 B080471 1,2-ETHANEDIOL, (P-METHOXYPHENYL)- CAS No. 13603-63-9

1,2-ETHANEDIOL, (P-METHOXYPHENYL)-

Cat. No.: B080471
CAS No.: 13603-63-9
M. Wt: 168.19 g/mol
InChI Key: CRTWVYYKVHLMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-ETHANEDIOL, (P-METHOXYPHENYL)- is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a 1,2-ethanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-ETHANEDIOL, (P-METHOXYPHENYL)- can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcoholic solvent under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of 1,2-ETHANEDIOL, (P-METHOXYPHENYL)- may involve catalytic hydrogenation of 4-methoxyacetophenone using a metal catalyst such as palladium on carbon. This method offers high yield and selectivity under optimized conditions of pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 1,2-ETHANEDIOL, (P-METHOXYPHENYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products:

Mechanism of Action

The mechanism of action of 1,2-ETHANEDIOL, (P-METHOXYPHENYL)- involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)ethanol
  • 4-Methoxybenzaldehyde
  • 4-Methoxyacetophenone

Comparison: 1,2-ETHANEDIOL, (P-METHOXYPHENYL)- is unique due to the presence of both a methoxy group and a diol moiety, which imparts distinct chemical and physical properties. Compared to 1-(4-Methoxyphenyl)ethanol, it has an additional hydroxyl group, making it more hydrophilic and reactive in certain chemical reactions .

Properties

CAS No.

13603-63-9

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1-(4-methoxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C9H12O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9-11H,6H2,1H3

InChI Key

CRTWVYYKVHLMDK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(CO)O

Canonical SMILES

COC1=CC=C(C=C1)C(CO)O

Synonyms

1,2-ETHANEDIOL, (P-METHOXYPHENYL)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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